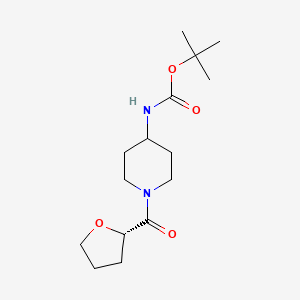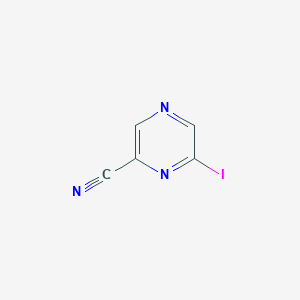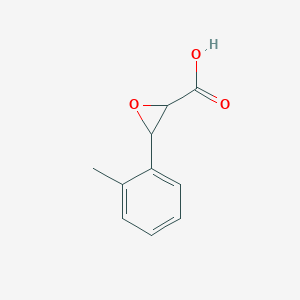
(2E)-1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Vue d'ensemble
Description
(2E)-1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, also known as DMPM, is an organic compound with a molecular formula of C17H18O2. It is a yellow crystalline powder and is commonly used in scientific research as a building block for the synthesis of various chemical compounds.
Mécanisme D'action
The mechanism of action of (2E)-1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of inflammatory mediators. By inhibiting these enzymes, (2E)-1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one may have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
(2E)-1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that (2E)-1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one has anti-inflammatory, antimicrobial, and anticancer activities. In vivo studies have shown that (2E)-1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one has analgesic and anti-inflammatory effects in animal models of inflammation and pain. However, more research is needed to fully understand the biochemical and physiological effects of (2E)-1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2E)-1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one in lab experiments is its relatively easy and cost-effective synthesis method. (2E)-1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is also stable and has a long shelf-life, making it a convenient building block for the synthesis of various chemical compounds. However, one of the limitations of using (2E)-1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on (2E)-1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one. One direction is to study the mechanism of action of (2E)-1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one in more detail, in order to fully understand its biochemical and physiological effects. Another direction is to explore the potential of (2E)-1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, the synthesis of new derivatives of (2E)-1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one may lead to the discovery of new bioactive compounds.
Applications De Recherche Scientifique
(2E)-1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one has been widely used in scientific research as a building block for the synthesis of various chemical compounds. It is commonly used in the synthesis of chalcones, which are important precursors for the synthesis of various bioactive compounds, such as flavonoids, isoflavonoids, and aurones. (2E)-1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is also used in the synthesis of various pharmaceuticals, such as anti-inflammatory agents, antimicrobial agents, and anticancer agents.
Propriétés
IUPAC Name |
(E)-1-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-13-8-10-16(14(2)12-13)17(19)11-9-15-6-4-5-7-18(15)20-3/h4-12H,1-3H3/b11-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDVIRUHXJHBCJ-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide](/img/structure/B3096564.png)
![Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate](/img/structure/B3096571.png)
![5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline](/img/structure/B3096575.png)





